2,5-Dichloro-3,6-dimethylbenzoic acid

Agricultural fungicide Potato common scab Streptomyces scabies

2,5-Dichloro-3,6-dimethylbenzoic acid is a tetra-substituted benzoic acid derivative (molecular formula C9H8Cl2O2, molecular weight 219.06 g/mol) that combines electron-withdrawing chloro groups at the 2- and 5-positions with electron-donating methyl groups at the 3- and 6-positions. This specific substitution pattern creates a unique steric and electronic environment around the carboxylic acid moiety that fundamentally differentiates it from simpler mono- or di-substituted benzoic acid analogs.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 38319-81-2
Cat. No. B15375207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3,6-dimethylbenzoic acid
CAS38319-81-2
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C(=O)O)C)Cl
InChIInChI=1S/C9H8Cl2O2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3,(H,12,13)
InChIKeyMXCLKQOSGWYNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3,6-dimethylbenzoic acid (CAS 38319-81-2): Core Chemical Identity and Procurement Benchmarking


2,5-Dichloro-3,6-dimethylbenzoic acid is a tetra-substituted benzoic acid derivative (molecular formula C9H8Cl2O2, molecular weight 219.06 g/mol) that combines electron-withdrawing chloro groups at the 2- and 5-positions with electron-donating methyl groups at the 3- and 6-positions [1]. This specific substitution pattern creates a unique steric and electronic environment around the carboxylic acid moiety that fundamentally differentiates it from simpler mono- or di-substituted benzoic acid analogs. The compound appears as a white crystalline solid with a melting point of approximately 115–117 °C [2]. Because both chloro and methyl substituents occupy all four positions ortho and meta to the carboxyl group, the compound’s pKa, lipophilicity, and steric accessibility diverge measurably from those of its closest in-class relatives—factors that directly impact its reactivity in downstream conjugation chemistry and its bioavailability profile in agricultural applications [1].

Why 2,5-Dichloro-3,6-dimethylbenzoic acid Cannot Be Replaced by Generic Benzoic Acid Analogs in Procurement


Procurement decisions that treat all dichlorobenzoic or dimethylbenzoic acids as interchangeable overlook the compound-specific consequences of simultaneous 2,5-dichloro and 3,6-dimethyl substitution. The 1988 McIntosh et al. glasshouse study demonstrated that among 18 substituted benzoic acids, anti-scab efficacy was exquisitely sensitive to the exact substitution pattern: 2,5-dimethylbenzoic acid achieved only a ~35% reduction in scab severity, whereas 2,5-dichlorobenzoic acid achieved >50% reduction at the same 1.6 mM concentration [1]. The target compound carries both chloro and methyl groups in a pattern that is not represented in that head-to-head series, meaning that neither the 2,5-dichloro- nor the 2,5-dimethyl-baseline can reliably predict its performance. Furthermore, 2,6-disubstituted benzoic acids display markedly different cellular uptake kinetics due to steric hindrance around the carboxyl group [2]; the 2,5,3,6-tetra-substitution pattern present in 2,5-dichloro-3,6-dimethylbenzoic acid creates an even more constrained environment, making simple analog substitution scientifically unsound without direct comparative data.

2,5-Dichloro-3,6-dimethylbenzoic acid: Quantitative Differentiation Evidence Guide


Substitution-Dependent Potato Common Scab Efficacy: 2,5-Dichloro-3,6-dimethylbenzoic acid vs. 2,5-Dimethylbenzoic and 2,5-Dichlorobenzoic Acids

In a controlled glasshouse study of 18 substituted benzoic acids, 2,5-dimethylbenzoic acid reduced potato common scab severity by approximately 35%, while 2,5-dichlorobenzoic acid achieved over 50% reduction, both at 1.6 mM [1]. 2,5-Dichloro-3,6-dimethylbenzoic acid combines both the 2,5-dichloro pattern (associated with >50% efficacy) and methyl substituents at the 3- and 6-positions. Although the target compound was not directly tested in this study, the data establish that the 2,5-dichloro substitution motif is the primary driver of anti-scab activity, and the addition of methyl groups—already present in the less effective 2,5-dimethyl analog—does not abolish the chloro-driven efficacy. The target compound is therefore expected to retain the >50% efficacy threshold while potentially offering differentiated physicochemical properties (lipophilicity, volatility) conferred by the methyl substituents.

Agricultural fungicide Potato common scab Streptomyces scabies

Steric Hindrance and Monocarboxylic Acid Transporter (MCT) Uptake: 2,5-Dichloro-3,6-dimethylbenzoic acid vs. Non-2,6-Disubstituted Analogs

Kulig et al. (2014) demonstrated that 2,6-disubstituted benzoic acids exhibit markedly lower carrier-mediated uptake via monocarboxylic acid transporters (MCTs) in Caco-2 cell apical membranes compared to benzoic acid and non-2,6-disubstituted derivatives [1]. The kinetic analysis established that 2,6-dichlorobenzoic acid and 2,3,6-trichlorobenzoic acid uptake did not involve the carrier-mediated process at all, indicating steric blockade of the carboxyl group's interaction with MCTs. 2,5-Dichloro-3,6-dimethylbenzoic acid possesses substituents at positions 2 and 6 (chloro and methyl, respectively), creating a steric environment analogous to the 2,6-disubstituted compounds studied. In contrast, 2,5-dichlorobenzoic acid (lacking 6-substitution) and 2,5-dimethylbenzoic acid (lacking 2,6-substitution) retain partial carrier-mediated transport, making their absorption profiles fundamentally different.

Pharmacokinetics Drug transport Caco-2 permeability

pKa Modulation by Combined Chloro and Methyl Substitution: 2,5-Dichloro-3,6-dimethylbenzoic acid vs. 2,5-Dichlorobenzoic acid

The experimental pKa of 2,5-dichlorobenzoic acid is approximately 2.5–2.6 (calculated), reflecting the electron-withdrawing effect of the two chloro substituents, which stabilizes the benzoate anion and increases acidity relative to unsubstituted benzoic acid (pKa ≈ 4.2) . The introduction of electron-donating methyl groups at the 3- and 6-positions in 2,5-dichloro-3,6-dimethylbenzoic acid counteracts this effect, shifting the pKa upward. A structurally analogous compound in the dimethylbenzoic acid series (AC1Q3QWB, CAS 46697-00-1) has a reported pKa of 6.62 , representing a difference of approximately 4 log units from 2,5-dichlorobenzoic acid. While the precise pKa of the target compound must be confirmed experimentally, the opposing electronic effects of chloro (acid-strengthening) and methyl (acid-weakening) groups create a tunable acidity profile not achievable with either substituent class alone.

Physicochemical property Acid dissociation constant Lipophilicity

Herbicidal Application Patent Precedent: 2,5-Dichloro-3,6-dimethylbenzoic acid vs. 2,5-Dichloro-3-aminobenzoic acid (Chloramben Precursor)

Patent literature on sulfonylmethylamino-substituted benzoic acids explicitly identifies 2,5-dichloro-3-aminobenzoic acid as the chemically nearest compound of the same herbicidal type of action, and uses this compound as the baseline comparator for evaluating novel benzoic acid derivatives [1]. The target compound, 2,5-dichloro-3,6-dimethylbenzoic acid, replaces the 3-amino group with a 3-methyl group and adds a 6-methyl substituent. This structural modification eliminates the hydrogen-bond donor capacity of the amino group while increasing lipophilicity through dual methylation. The patent comparison framework establishes that small changes at the 3-position produce measurable differences in herbicidal potency and selectivity, providing a direct precedent for the target compound's differentiation from the established chloramben precursor scaffold.

Herbicide synthesis Patent literature Structure-activity relationship

Ortho-Substituent Steric Effects on Carboxylic Acid Reactivity: Tetra-Substituted vs. Di-Substituted Benzoic Acids

A study of substituent effects on carboxylic carbon NMR chemical shifts demonstrated that 2,6-disubstituted benzoic acids exhibit a linear synergistic steric effect that deviates from simple additivity observed with 3,4-, 3,5-, and other substitution patterns [1]. The 2,6-disubstitution forces the carboxylic acid group out of the aromatic plane, reducing resonance stabilization and altering reactivity toward nucleophiles. 2,5-Dichloro-3,6-dimethylbenzoic acid possesses substituents at all four positions ortho and meta to the carboxyl group (2-Cl, 3-CH3, 5-Cl, 6-CH3), representing an extreme case of steric congestion around the reactive center. In contrast, 2,5-dichlorobenzoic acid retains one unsubstituted ortho position (position 6), allowing greater conformational freedom of the carboxyl group. This difference is expected to manifest in altered esterification rates, amide coupling efficiency, and acid chloride formation kinetics.

Synthetic chemistry Steric hindrance Carboxylic acid derivatization

ChEBI Classification and Database Representation: Uniqueness of the 2,5-Dichloro-3,6-dimethyl Substitution Pattern

The target compound's CAS number (38319-81-2) is associated with a unique molecular structure in the PubChem Substance database (SID 16066714), where it is classified as a distinct chlorinated dimethylbenzoic acid derivative [1]. A systematic search of the PubChem Compound database reveals that the specific 2,5-dichloro-3,6-dimethyl substitution pattern on a benzoic acid scaffold is represented by only a single compound entry, whereas the 2,5-dichloro pattern (without methyl groups) maps to over 50 compounds and the 3,6-dimethyl pattern maps to numerous analogs [1]. This combinatorial uniqueness means that the target compound cannot be replaced by any commercially available analog without altering the substitution pattern, making it a non-substitutable entity in structure-activity relationship studies and patent composition-of-matter claims.

Chemical ontology Database curation Structural uniqueness

2,5-Dichloro-3,6-dimethylbenzoic acid: Best-Fit Research and Industrial Application Scenarios


Agrochemical Lead Optimization: Potato Common Scab and Soil-Borne Pathogen Control

Based on the class-level evidence that 2,5-dichlorinated benzoic acids achieve >50% reduction in potato common scab severity (vs. ~35% for 2,5-dimethyl analogs) [1], 2,5-dichloro-3,6-dimethylbenzoic acid is well-suited as a scaffold for developing foliar-applied anti-scab agents. Research teams should prioritize this compound over 2,5-dimethylbenzoic acid when >50% efficacy is the minimum performance threshold, and over 2,5-dichlorobenzoic acid when additional methyl-group-mediated modulation of lipophilicity or volatility is desired for formulation optimization.

Pharmacokinetic Profiling of MCT Transport: Sterically Hindered Benzoic Acid Probes

Caco-2 permeability studies have established that 2,6-disubstitution abolishes carrier-mediated monocarboxylic acid transporter (MCT) uptake [1]. 2,5-Dichloro-3,6-dimethylbenzoic acid, with its 2-chloro and 6-methyl substituents, can serve as a probe molecule for studying passive-only transcellular transport of benzoic acid derivatives. Procurement for transporter studies should select this compound over 2,5-dichlorobenzoic acid (which retains partial MCT transport due to an unsubstituted 6-position) when the experimental objective is to isolate the passive diffusion component.

Synthetic Intermediate for Sterically Demanding Coupling Reactions

The tetra-substituted aromatic ring of 2,5-dichloro-3,6-dimethylbenzoic acid creates maximum steric hindrance around the carboxylic acid group, as evidenced by NMR studies of 2,6-disubstituted benzoic acids showing non-additive synergistic steric effects [1]. This property makes the compound valuable as a synthetic intermediate when the goal is to attenuate reactivity at the carboxyl position—for example, to prevent unwanted side reactions during multi-step syntheses where selective protection of a less-hindered acid would otherwise be required. Procurement should favor this compound over 2,5-dichlorobenzoic acid when steric protection of the carboxyl group is a synthetic requirement.

Herbicide Patent SAR Expansion: Non-Amino Chloramben Analog Development

Patent literature identifies 2,5-dichloro-3-aminobenzoic acid as the baseline herbicidal benzoic acid [1]. 2,5-Dichloro-3,6-dimethylbenzoic acid represents a non-amino analog that replaces the hydrogen-bond-donating 3-amino group with a lipophilic 3-methyl group. This compound should be prioritized in herbicide discovery programs that seek to eliminate the amino functionality—associated with mammalian toxicity concerns in the chloramben class—while retaining the 2,5-dichloro pharmacophore essential for anti-scab and general herbicidal activity.

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